molecular formula C12H10ClNS B3151569 5-(Benzylthio)-2-chloropyridine CAS No. 71554-63-7

5-(Benzylthio)-2-chloropyridine

Cat. No.: B3151569
CAS No.: 71554-63-7
M. Wt: 235.73 g/mol
InChI Key: XEVPYLMWONPKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzylthio-1H-tetrazole is a compound used in the synthesis of oligonucleotides . It reacts with the phosphoramidite group to form a highly reactive intermediate . It’s also used as an activator in the synthesis of oligonucleotides .


Synthesis Analysis

The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives have been carried out effectively with the use of ultrasound . The reactions can be carried out effectively with the use of ultrasound .


Chemical Reactions Analysis

The reactions and the chemical species which take place in the investigated reactions were computationally investigated via density functional theory (DFT) calculations .

Mechanism of Action

The activator reacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5’-hydroxyl group of the growing oligonucleotide chain .

Safety and Hazards

The safety data sheet for 5-Benzylthio-1H-tetrazole indicates that it may cause respiratory irritation, serious eye irritation, serious eye damage, and skin irritation . It is also classified as a flammable solid .

Future Directions

Thiadiazole compounds, including 5-Benzylthio-1H-tetrazole, have shown a broad range of therapeutic activities and are considered potential anticancer agents . Further structural modifications and experimental tests are needed to increase the anticancer activity .

Properties

IUPAC Name

5-benzylsulfanyl-2-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNS/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVPYLMWONPKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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